Target Engagement: Cytochrome bc1 Complex Inhibition Confirmed for the 2-(Quinolin-4-yloxy)acetamide Class
The 2-(quinolin-4-yloxy)acetamide class, to which compound 1114658-12-6 belongs, has been validated to inhibit the Mycobacterium tuberculosis cytochrome bc1 complex. This was demonstrated using an Mtb cytochrome bd oxidase deletion mutant (cydKO), which exhibited hypersensitivity to the compound library, and qcrB mutant strains (T313A), which conferred resistance [1]. This mechanism is distinct from first-line drugs such as isoniazid (targeting InhA) and rifampin (targeting RNA polymerase), positioning the compound as a potential partner in combination regimens targeting the mycobacterial electron transport chain.
| Evidence Dimension | Molecular target identification |
|---|---|
| Target Compound Data | Predicted to inhibit cytochrome bc1 complex based on class membership (no direct target engagement data for 1114658-12-6) |
| Comparator Or Baseline | Isoniazid (targets InhA), Rifampin (targets RNA polymerase), Bedaquiline (targets ATP synthase) |
| Quantified Difference | Mechanistic differentiation: distinct target pathway vs. first-line agents; cross-resistance not observed between 2-(quinolin-4-yloxy)acetamides and isoniazid, rifampicin, ethambutol, streptomycin, or ethionamide in clinical isolates [2] |
| Conditions | Mtb H37Rv, cydKO mutant, qcrB T313A mutant strains |
Why This Matters
Confirmation of a distinct molecular target supports the rationale for procuring this compound as a tool to study electron transport chain inhibition, especially in rifampin- or isoniazid-resistant models.
- [1] Giacobbo, B. C., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. MedChemComm, 7, 1744–1750. View Source
- [2] Rodrigues-Junior, V., et al. (2017). Activity of 2-(quinolin-4-yloxy)acetamides in Mycobacterium tuberculosis clinical isolates and identification of their molecular target by whole-genome sequencing. International Journal of Antimicrobial Agents, 50(2), 223–229. View Source
